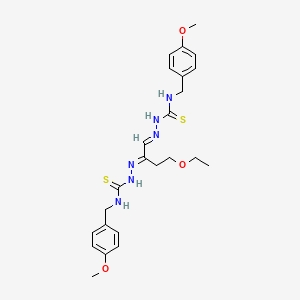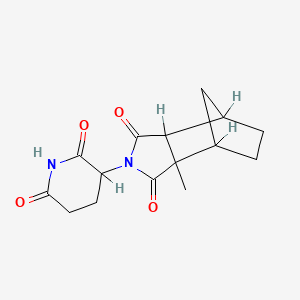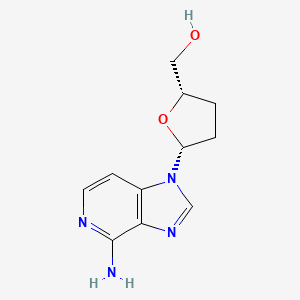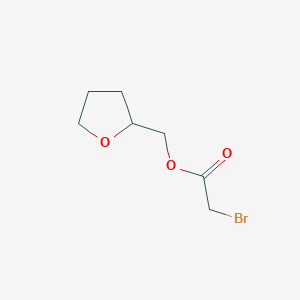
(Oxolan-2-yl)methyl bromoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Oxolan-2-yl)methyl bromoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromoacetate group attached to an oxolane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Oxolan-2-yl)methyl bromoacetate typically involves the esterification of (Oxolan-2-yl)methanol with bromoacetic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
化学反应分析
Types of Reactions: (Oxolan-2-yl)methyl bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetate group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new esters or amides.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield (Oxolan-2-yl)methanol and bromoacetic acid.
Oxidation: The oxolane ring can be oxidized to form lactones or other oxygen-containing functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used for the oxidation of the oxolane ring.
Major Products Formed:
Nucleophilic Substitution: Formation of new esters, amides, or other substituted products.
Hydrolysis: (Oxolan-2-yl)methanol and bromoacetic acid.
Oxidation: Lactones or other oxygenated derivatives.
科学研究应用
(Oxolan-2-yl)methyl bromoacetate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo diverse chemical transformations.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
作用机制
The mechanism of action of (Oxolan-2-yl)methyl bromoacetate involves its reactivity towards nucleophiles and its ability to form covalent bonds with biological molecules. The bromoacetate group is highly reactive and can alkylate nucleophilic sites in proteins, enzymes, and other biomolecules. This reactivity makes it useful as a tool for studying enzyme mechanisms and for the development of enzyme inhibitors.
相似化合物的比较
(Oxolan-2-yl)methyl chloroacetate: Similar structure but with a chloroacetate group instead of a bromoacetate group.
(Oxolan-2-yl)methyl acetate: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
(Oxolan-2-yl)methyl iodide: Contains an iodide group, which is more reactive than the bromoacetate group.
Uniqueness: (Oxolan-2-yl)methyl bromoacetate is unique due to its balanced reactivity and stability. The bromoacetate group provides a good leaving group for nucleophilic substitution reactions, while the oxolane ring offers structural stability. This combination makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.
属性
CAS 编号 |
56405-23-3 |
|---|---|
分子式 |
C7H11BrO3 |
分子量 |
223.06 g/mol |
IUPAC 名称 |
oxolan-2-ylmethyl 2-bromoacetate |
InChI |
InChI=1S/C7H11BrO3/c8-4-7(9)11-5-6-2-1-3-10-6/h6H,1-5H2 |
InChI 键 |
HONCKUXBCCXBBB-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)COC(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


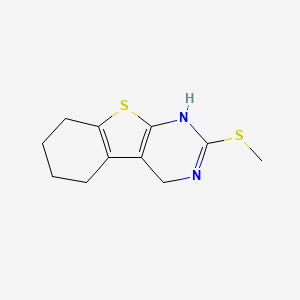
![6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12802618.png)
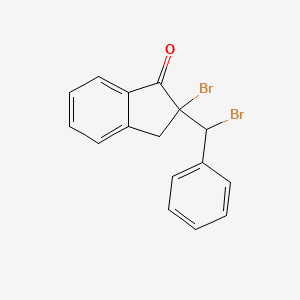

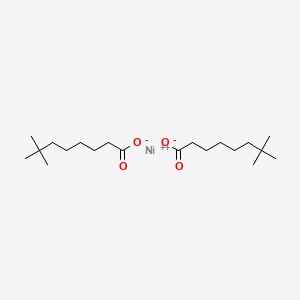
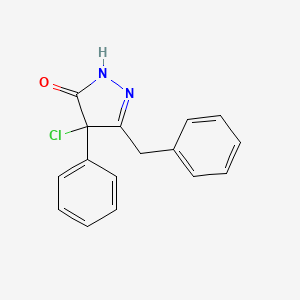
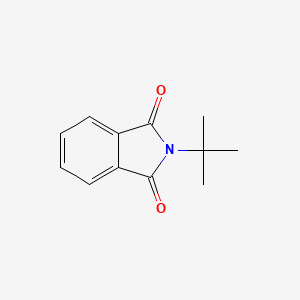
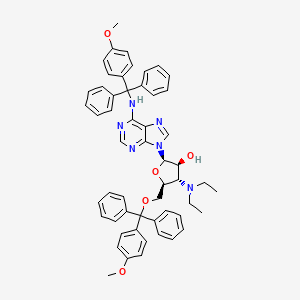
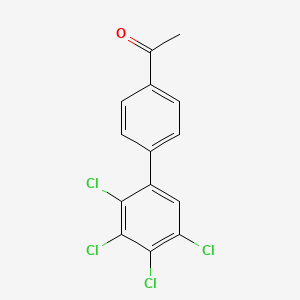
acetic acid](/img/structure/B12802654.png)

